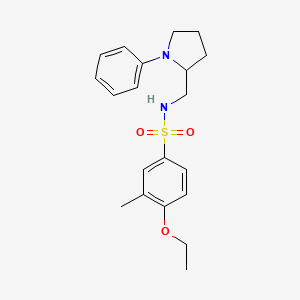
4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs . The molecule also contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . Pyrrolidine rings are found in many biologically active compounds and are often used by medicinal chemists to create new drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide group and the pyrrolidine ring. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzenesulfonamide group could potentially make the compound more soluble in water .科学的研究の応用
Prevention of Cerebral Vasospasm
One application involves the use of endothelin receptor antagonists in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Research has shown that oral administration of these antagonists, such as bosentan, can significantly reduce the magnitude of cerebral artery constriction, suggesting their potential in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Photodynamic Therapy
Derivatives of benzenesulfonamide have been studied for their use in photodynamic therapy, particularly for the treatment of cancer. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer in cancer treatment (Pişkin et al., 2020).
Endothelin Receptor Antagonism
The modification of benzenesulfonamide compounds to target endothelin receptors has been explored for its therapeutic effects. Studies on biphenylsulfonamide endothelin antagonists have led to the development of compounds with improved endothelin-A receptor binding affinity and functional activity, showing promise for the inhibition of endothelin-1-induced pressor responses in vivo (Murugesan et al., 1998).
Cognitive Enhancement
Sulfonamide derivatives have also been investigated for their cognitive-enhancing properties. For instance, SB-399885, a 5-HT6 receptor antagonist with a benzenesulfonamide moiety, showed significant improvements in cognitive functions in aged rats, suggesting its potential in treating disorders characterized by cognitive deficits (Hirst et al., 2006).
Molecular Structure and Assembly
Research on arylsulfonamide para-alkoxychalcone hybrids revealed the impact of adding a methylene group on the compounds' conformation and assembly, providing insights into how molecular modifications can affect the properties and potential applications of benzenesulfonamide derivatives (De Castro et al., 2013).
将来の方向性
The future directions for research on this compound could involve further exploration of its potential uses in medicine, particularly if it shows promising biological activity. Further studies could also explore the synthesis of this compound and similar compounds, with the aim of improving their efficiency and selectivity .
特性
IUPAC Name |
4-ethoxy-3-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-20-12-11-19(14-16(20)2)26(23,24)21-15-18-10-7-13-22(18)17-8-5-4-6-9-17/h4-6,8-9,11-12,14,18,21H,3,7,10,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTONLSUXGARHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2821558.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2821560.png)
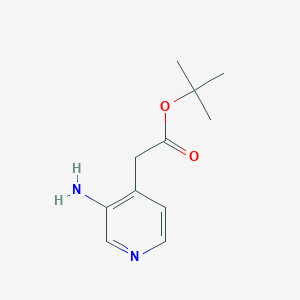
![N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide](/img/structure/B2821563.png)

![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B2821566.png)
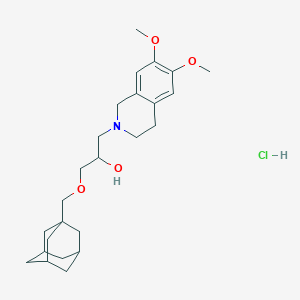
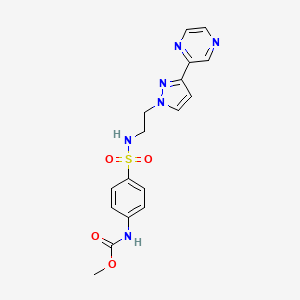
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2821571.png)
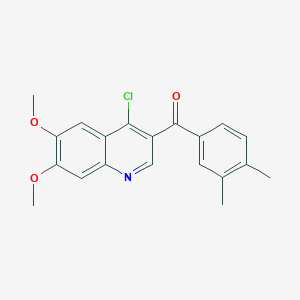
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2821573.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)